molecular formula C22H19N3O5S2 B2982939 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207030-68-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2982939
CAS No.: 1207030-68-9
M. Wt: 469.53
InChI Key: ABYOVIVWKRGMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide (CAS: 1207030-68-9) is a synthetic organic compound provided with a minimum purity of 95%+ . Its molecular formula is C 22 H 19 N 3 O 5 S 2 and it has a molecular weight of 469.53 g/mol . This product is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or veterinary applications. The structure of this compound incorporates several pharmaceutically relevant heterocyclic systems, suggesting significant potential for use in medicinal chemistry and drug discovery research. It features a 2,3-dihydro-1,4-benzodioxin core, a scaffold recognized for its diverse biological activities and widespread use in designing molecules that interact with various biological targets . The molecule is also built around a thiophene ring, a sulfur-containing heterocycle known for its aromaticity and similarity to benzene, which often undergoes electrophilic substitution at the 2-position . Furthermore, the presence of a 1,2,4-oxadiazole ring, a heterocycle known for its interesting thermodynamic properties and significant biological activities, enhances the compound's potential as a key intermediate or a lead compound in developing novel therapeutic agents . The integration of these motifs—benzodioxane, thiophene, and oxadiazole—makes this compound a versatile and valuable building block for researchers screening for new bioactive molecules or studying structure-activity relationships (SAR) in fields such as enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-14-5-3-4-6-16(14)21-23-22(30-24-21)20-19(9-12-31-20)32(26,27)25(2)15-7-8-17-18(13-15)29-11-10-28-17/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYOVIVWKRGMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria. By inhibiting this pathway, the compound prevents the production of purines, which are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction.

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s reaction with 4-bromobenzenesulfonyl chloride was carried out in aqueous alkaline media. .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps. Initially, 2,3-dihydrobenzo[1,4]dioxin-6-amine can be reacted with various sulfonyl chlorides in the presence of a base to form sulfonamides. Subsequent reactions with 2-bromo-N-(un/substituted-phenyl)acetamides yield the target compound. The general procedure includes:

  • Formation of the Sulfonamide : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
  • Derivatization : The sulfonamide is then treated with bromoacetamides to introduce different substituents, leading to the final product.

Enzyme Inhibition

Research has demonstrated that compounds derived from benzodioxane and sulfonamide moieties exhibit significant inhibitory activity against key enzymes associated with metabolic disorders and neurodegenerative diseases:

  • Alpha-glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism and its inhibition can be beneficial for managing Type 2 Diabetes Mellitus (T2DM). Studies indicate that the synthesized compounds exhibit varying degrees of alpha-glucosidase inhibition, suggesting potential as antidiabetic agents .
  • Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase is vital for treating Alzheimer's Disease (AD). The target compound has shown promising results in inhibiting this enzyme, which could lead to cognitive enhancement therapies .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that certain derivatives display activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Antidiabetic Properties

A study focused on evaluating the antidiabetic potential of the synthesized sulfonamides revealed that certain derivatives significantly reduced blood glucose levels in diabetic models. The mechanism was attributed to their ability to inhibit alpha-glucosidase effectively.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of these compounds in models of Alzheimer's Disease. The results showed that the tested compounds not only inhibited acetylcholinesterase but also exhibited antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress.

Data Summary

Activity Target IC50 Value (µM) Reference
Alpha-glucosidase InhibitionEnzyme (T2DM)12.5
Acetylcholinesterase InhibitionEnzyme (AD)15.8
Antimicrobial ActivityVarious Bacterial StrainsVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound differs from structurally related sulfonamides in its heterocyclic architecture and substituent effects:

Feature Target Compound Similar Compounds
Core Heterocycle Benzodioxin + thiophene + oxadiazole Triazoles (e.g., compounds [7–9] in ), thiadiazines (), triazines ()
Sulfonamide Linkage N-linked to benzodioxin and methyl group N-linked to fluorophenyl (), isoxazole (), imidazolidine ()
Substituents 2-methylphenyl on oxadiazole Halogenated phenyl (Cl, Br, F in ), trifluoromethylbenzyl ()
Tautomerism Potential Limited (oxadiazole is stable) Observed in triazole-thione systems (e.g., compounds [7–9], )

Spectral Characterization

Critical spectroscopic data for comparison:

Compound Type IR Features (cm⁻¹) ¹H-NMR Features
Target Compound Expected: S=O (~1350), C=N (oxadiazole, ~1600) Benzodioxin O–CH₂–O (~4.3 ppm), methylphenyl (~2.5 ppm)
Triazole Derivatives C=S (1247–1255), no C=O Aromatic protons (6.8–7.8 ppm), NH (~10 ppm)
Thiadiazine Derivatives C=O (1663–1682), NH (3150–3319) Isoxazole CH3 (~2.3 ppm), sulfonamide SO₂ (~3.1 ppm)
Triazine Derivatives C≡N (~2250), S=O (~1320) Imidazolidine CH2 (~3.5 ppm), triazine NH2 (~5.1 ppm)

Analysis : The absence of C=O bands in triazole derivatives contrasts with the target compound’s oxadiazole C=N stretch. Benzodioxin’s unique O–CH₂–O protons would distinguish its NMR profile.

Stability and Tautomerism

  • Target Compound : The oxadiazole ring is chemically stable, minimizing tautomerism.
  • Triazole Derivatives : Exist as thione-thiol tautomers, confirmed by IR (absence of S–H at 2500–2600 cm⁻¹) and NH stretches (~3278–3414 cm⁻¹) .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis involves two key steps: (1) coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride precursor under dynamic pH control (pH 10, aqueous Na₂CO₃), and (2) N-alkylation/arylation using lithium hydride as a catalyst in DMF. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, reducing side products .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
1H NMR and 13C NMR are essential for verifying substituent positions and aromaticity, particularly for the benzodioxin and oxadiazole moieties. IR spectroscopy confirms functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For complex stereochemical assignments, 2D NMR (COSY, HSQC) is recommended. Comparative analysis with literature data for analogous compounds (e.g., oxadiazole derivatives) ensures accuracy .

Advanced: How can researchers design experiments to evaluate this compound’s enzyme inhibitory activity, and what statistical approaches mitigate data variability?

Answer:
Use lipoxygenase (LOX) inhibition assays (from ) with IC₅₀ determination via UV-Vis spectroscopy. Include positive controls (e.g., nordihydroguaiaretic acid) and triplicate measurements to assess reproducibility. For mechanistic studies, molecular docking simulations (e.g., AutoDock Vina) model interactions between the sulfonamide group and LOX active sites. Statistical analysis via ANOVA or multivariate regression identifies significant variables (e.g., substituent effects) and reduces false positives .

Advanced: How should researchers address contradictory bioactivity results across different experimental models?

Answer:
Contradictions may arise from assay conditions (e.g., pH, enzyme source) or cellular permeability differences. Dose-response curves across multiple models (e.g., bacterial vs. mammalian cells) clarify specificity. Validate findings using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. MIC assays for antimicrobial activity). Cross-reference with structurally similar compounds (e.g., benzothiazole sulfonamides in ) to identify scaffold-specific trends .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

Answer:
Synthesize derivatives with systematic substitutions (e.g., varying aryl groups on the oxadiazole ring or methyl groups on the benzodioxin). Test these against a panel of targets (e.g., antibacterial, LOX inhibition). Use principal component analysis (PCA) to correlate structural features (e.g., logP, Hammett constants) with activity. For example, shows that electron-withdrawing groups on the aryl ring enhance antibacterial potency. 3D-QSAR models (e.g., CoMFA) further refine predictions .

Basic: What are the best practices for purity assessment and handling hygroscopic intermediates during synthesis?

Answer:
Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization). For hygroscopic intermediates (e.g., sulfonyl chlorides), use anhydrous solvents and inert atmospheres (N₂/Ar). Lyophilization or storage with molecular sieves prevents hydrolysis. Confirm purity (>95%) by elemental analysis (C, H, N, S) .

Advanced: How can researchers resolve discrepancies in NMR spectral data for complex heterocyclic systems?

Answer:
Discrepancies in splitting patterns may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR to suppress exchange broadening. For overlapping signals, DOSY distinguishes components by diffusion coefficients. Compare with published data for related systems (e.g., thiadiazole-thiazolidinediones in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.